N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-14(23)15-4-6-18(7-5-15)26(24,25)22-13-17-3-2-10-21-19(17)16-8-11-20-12-9-16/h2-12,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISFVLLXTMTFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with an acetylbenzenesulfonamide precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine linkage . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields bipyridinium salts, while reduction can produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or modulating signal transduction pathways . Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide and structurally related compounds:
Electronic and Physicochemical Properties
- Bipyridine Derivatives : The target compound’s bipyridine core may facilitate π-π stacking and metal coordination, similar to fluorinated bipyridines in , which exhibit stability in solid forms.
- Sulfonamide Analogs : The acetyl group in the target compound could improve solubility compared to fluorinated or sulfur-containing analogs (e.g., ), which prioritize lipophilicity for membrane penetration.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.
Structure and Properties
This compound combines a bipyridine moiety with an acetylbenzenesulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 373.47 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development and biochemical research.
Synthesis Methods
The synthesis typically involves coupling reactions between bipyridine derivatives and acetylbenzenesulfonamide precursors. Common methods include:
- Metal-Catalyzed Cross-Coupling Reactions : Techniques such as Suzuki or Stille coupling are frequently employed to form the bipyridine linkage.
- Optimized Reaction Conditions : Utilizing continuous flow reactors enhances efficiency and reduces side reactions during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or modulating signaling pathways in cells.
Target Interactions
This compound has shown potential in several biological contexts:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : The compound can interact with receptors involved in signal transduction, potentially altering cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antitumor Activity : Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Studies indicated that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.47 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Biological Targets | Enzymes, Receptors |
| Potential Applications | Antitumor, Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
